molecular formula C18H22N4O3 B2663139 Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate CAS No. 2380069-10-1

Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate

Cat. No.: B2663139
CAS No.: 2380069-10-1
M. Wt: 342.399
InChI Key: ZSQBJFXAOITHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyridazinone moiety and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe tert-butyl ester group is usually introduced in the final step through esterification reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, including those with tert-butyl ester groups .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the pyridazinone moiety to a dihydropyridazinone.

    Substitution: Nucleophilic substitution reactions can be employed to modify the azetidine ring or the pyridazinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridazinone moiety can yield pyridazine derivatives, while nucleophilic substitution can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridazinone moiety is known to interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate is unique due to its combination of a pyridazinone moiety and an azetidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

tert-butyl 3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-18(2,3)25-17(24)21-10-13(11-21)12-22-16(23)5-4-15(20-22)14-6-8-19-9-7-14/h4-9,13H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQBJFXAOITHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.